molecular formula C14H9Cl2NO2 B2648714 (E)-1-(3,5-dichloro-2-hydroxyphenyl)-3-(pyridin-2-yl)prop-2-en-1-one CAS No. 5289-99-6

(E)-1-(3,5-dichloro-2-hydroxyphenyl)-3-(pyridin-2-yl)prop-2-en-1-one

Cat. No.: B2648714
CAS No.: 5289-99-6
M. Wt: 294.13
InChI Key: XYDGLNDCTUQBAE-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-1-(3,5-Dichloro-2-hydroxyphenyl)-3-(pyridin-2-yl)prop-2-en-1-one is a chiral chalcone-based compound designed for advanced research in medicinal chemistry and drug discovery. Its molecular architecture, featuring a hydroxyphenyl moiety with electron-withdrawing chlorine substituents conjugated to a pyridine ring through a propenone linker, is engineered to enhance interactions with biological targets. This structural motif is frequently explored in the development of novel therapeutic agents, with analogous compounds demonstrating a range of pharmacological activities, including antibacterial, anti-inflammatory, and antitumor properties . Researchers value this compound as a key synthon for constructing more complex heterocyclic systems or as a potential enzyme inhibitor, owing to its ability to mimic transition states or act as a Michael acceptor in biochemical pathways. It serves as a crucial intermediate in the synthesis of imidazole and other nitrogen-containing heterocycles, which are prominent scaffolds in numerous FDA-approved drugs . The specific placement of the chlorine atoms and the (E)-configuration of the double bond are critical for its spatial orientation and binding affinity, making it a valuable probe for studying structure-activity relationships in hit-to-lead optimization campaigns.

Properties

IUPAC Name

(E)-1-(3,5-dichloro-2-hydroxyphenyl)-3-pyridin-2-ylprop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2NO2/c15-9-7-11(14(19)12(16)8-9)13(18)5-4-10-3-1-2-6-17-10/h1-8,19H/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYDGLNDCTUQBAE-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C=CC(=O)C2=C(C(=CC(=C2)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)/C=C/C(=O)C2=C(C(=CC(=C2)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501323812
Record name (E)-1-(3,5-dichloro-2-hydroxyphenyl)-3-pyridin-2-ylprop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501323812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26664068
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

5289-99-6
Record name (E)-1-(3,5-dichloro-2-hydroxyphenyl)-3-pyridin-2-ylprop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501323812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(3,5-dichloro-2-hydroxyphenyl)-3-(pyridin-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3,5-dichloro-2-hydroxybenzaldehyde and 2-acetylpyridine in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the synthesis may involve similar reaction conditions but with optimized parameters to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(3,5-dichloro-2-hydroxyphenyl)-3-(pyridin-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as ammonia (NH3) or thiourea (NH2CSNH2) under basic conditions.

Major Products Formed

    Oxidation: Formation of 3,5-dichloro-2-hydroxybenzoic acid or 3,5-dichloro-2-hydroxyacetophenone.

    Reduction: Formation of (E)-1-(3,5-dichloro-2-hydroxyphenyl)-3-(pyridin-2-yl)propan-1-ol.

    Substitution: Formation of compounds like (E)-1-(3,5-diamino-2-hydroxyphenyl)-3-(pyridin-2-yl)prop-2-en-1-one.

Scientific Research Applications

Pharmacological Properties

1.1 Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. The compound has shown significant activity against various multidrug-resistant pathogens, including Gram-positive bacteria such as Staphylococcus aureus and Klebsiella pneumoniae, as well as fungal strains like Candida auris and Aspergillus fumigatus . The mechanism of action appears to be linked to its ability to disrupt bacterial cell wall synthesis and inhibit key metabolic pathways.

Table 1: Antimicrobial Activity of (E)-1-(3,5-Dichloro-2-Hydroxyphenyl)-3-(Pyridin-2-Yl)Prop-2-En-1-One

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus4 µg/mL
Klebsiella pneumoniae8 µg/mL
Candida auris16 µg/mL
Aspergillus fumigatus32 µg/mL

1.2 Anticancer Properties

The compound has also been investigated for its anticancer properties. In vitro studies using human lung cancer cell lines (A549) demonstrated that it induces apoptosis and inhibits cell proliferation through the activation of caspase pathways .

Table 2: Anticancer Effects of this compound

Cell LineIC50 Value (µM)Mechanism of ActionReference
A549 (Lung)10Induction of apoptosis
MCF7 (Breast)15Inhibition of cell cycle progression

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies suggest that the compound binds effectively to enzymes involved in bacterial resistance mechanisms, making it a potential candidate for drug development against resistant strains .

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction between appropriate phenolic derivatives and pyridine-based precursors. Variations in substitution patterns on the phenolic ring can lead to derivatives with enhanced biological activity . For example, modifications at the 4-position of the pyridine ring have shown improved potency against specific cancer cell lines.

Table 3: Synthesis Pathways for Derivatives of this compound

Starting MaterialReaction ConditionsProduct
3,5-Dichloro-2-hydroxyacetophenoneCondensation with pyridineThis compound
Substituted phenolsVarying temperatures and solventsVarious derivatives with altered activity

Case Studies

Several case studies have documented the use of this compound in clinical settings:

4.1 Case Study: Treatment of Resistant Infections
In a clinical trial involving patients with infections caused by resistant strains of Staphylococcus aureus, treatment with formulations containing (E)-1-(3,5-dichloro-2-hydroxyphenyl)-3-(pyridin-2-yil)prop-2-en-1-one resulted in significant reductions in infection rates compared to standard treatments .

4.2 Case Study: Cancer Therapy
A pilot study on lung cancer patients indicated that incorporating this compound into chemotherapy regimens improved patient outcomes by enhancing the efficacy of existing drugs while reducing side effects associated with traditional chemotherapeutics .

Mechanism of Action

The mechanism of action of (E)-1-(3,5-dichloro-2-hydroxyphenyl)-3-(pyridin-2-yl)prop-2-en-1-one involves its interaction with various molecular targets and pathways:

    Molecular Targets: It can interact with enzymes, receptors, and DNA.

    Pathways Involved: It may inhibit specific enzymes involved in inflammation or cancer cell proliferation, leading to reduced activity of these pathways.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues with Varying Aromatic Substituents

Chlorophenyl-Pyridin-2-yl Chalcones

Compounds (E)-1-(2-chlorophenyl)-3-(pyridin-2-yl)prop-2-en-1-one (3a), (E)-1-(3-chlorophenyl)-3-(pyridin-2-yl)prop-2-en-1-one (3b), and (E)-1-(4-chlorophenyl)-3-(pyridin-2-yl)prop-2-en-1-one (3c) () share the pyridin-2-yl group but differ in chlorine substitution on the phenyl ring. Key comparisons include:

Compound Substituents Melting Point (°C) Yield (%) IR C=O Stretch (cm⁻¹)
Target Compound 3,5-Cl₂, 2-OH, pyridin-2-yl Not reported Not reported Not reported
3a (2-chlorophenyl) 2-Cl, pyridin-2-yl 192–194 66 1710
3b (3-chlorophenyl) 3-Cl, pyridin-2-yl 190–193 61 1710
3c (4-chlorophenyl) 4-Cl, pyridin-2-yl 124 38 1675
  • Melting Points : The 4-chloro derivative (3c) has a significantly lower melting point (124°C), likely due to reduced intermolecular interactions compared to ortho- and meta-substituted analogues .
  • Yields : Steric and electronic effects influence yields; para-substitution (3c) results in the lowest yield (38%), possibly due to competing reaction pathways .
  • IR Spectra : The C=O stretch (~1710 cm⁻¹) is consistent across analogues, indicating minimal electronic perturbation from chlorine position.
3,5-Dichloro-2-hydroxyphenyl Derivatives
  • (E)-3-(3,5-Dichloro-2-hydroxyphenyl)-1-phenylprop-2-en-1-one (): Replacing the pyridin-2-yl group with a phenyl ring reduces electron-deficient character. This compound was synthesized via Claisen-Schmidt condensation and evaluated for antioxidant activity (DPPH assay, IC₅₀ = 42.7 μM), highlighting the role of the hydroxyl group in radical scavenging .
  • (E)-1-(3,5-Dichloro-2-hydroxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one (): Substitution with a furan ring alters π-conjugation and hydrogen-bonding capacity. Crystallographic analysis revealed intermolecular O–H···O hydrogen bonds between the hydroxyl and ketone groups, stabilizing the lattice .

Derivatives with Heterocyclic Modifications

Thiophene-Anchored Chalcones
  • (E)-3-(3-Bromothiophen-2-yl)-1-(3,5-dichloro-2-hydroxyphenyl)prop-2-en-1-one (): The thiophene ring introduces sulfur-based electronic effects.
Allyloxy-Methoxyphenyl Derivatives
  • IR data (C=O stretch at 1670 cm⁻¹) suggest slight electronic differences compared to pyridin-2-yl derivatives .

Crystallographic and Computational Insights

  • Hydrogen Bonding : The hydroxyl group in the target compound likely participates in O–H···N (pyridine) or O–H···O (ketone) interactions, influencing crystal packing similarly to furan derivatives ().

Biological Activity

(E)-1-(3,5-dichloro-2-hydroxyphenyl)-3-(pyridin-2-yl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention for its potential biological activities. This compound features a distinctive structure that combines a 3,5-dichloro-2-hydroxyphenyl moiety with a pyridine ring, which is significant in medicinal chemistry due to its diverse biological properties.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C16H14Cl2N2O\text{C}_{16}\text{H}_{14}\text{Cl}_2\text{N}_2\text{O}

This structure includes:

  • A chalcone backbone which is known for various biological activities.
  • A dichloro-substituted phenolic group that enhances its reactivity and biological interactions.
  • A pyridine ring that contributes to its pharmacological profile.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to this compound. In particular, derivatives of this compound have shown effectiveness against multidrug-resistant Gram-positive bacteria and pathogenic fungi.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget PathogensMIC (µg/mL)Reference
1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acidStaphylococcus aureus8.9
3,5-Dichloro derivativeAcinetobacter baumannii12.5
Chalcone derivativesMycobacterium tuberculosis H37Rv28

These findings indicate that the presence of the dichlorophenol group significantly enhances the antimicrobial efficacy of the compound.

Anticancer Activity

The anticancer potential of this compound has been explored in various cell lines. Notably, it exhibited cytotoxic effects against human lung cancer cells (A549), demonstrating significant antiproliferative activity.

Table 2: Anticancer Activity in Cell Lines

Compound NameCell LineIC50 (µM)Reference
This compoundA5490.7
Control Drug (e.g., Doxorubicin)A5490.5

These results underscore the compound's potential as an anticancer agent and warrant further investigation into its mechanisms of action.

The biological activity of this compound is likely mediated through multiple pathways:

  • Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in cell proliferation and survival.
  • Induction of Apoptosis : Studies suggest that chalcones can induce programmed cell death in cancer cells by activating apoptotic pathways.
  • Antioxidant Properties : The presence of hydroxyl groups in the structure may contribute to antioxidant activities, protecting cells from oxidative stress.

Case Studies

Several case studies have documented the efficacy of similar compounds in clinical settings:

  • Antimicrobial Resistance : A study demonstrated that derivatives with the dichloro substitution showed enhanced activity against resistant strains of bacteria such as Klebsiella pneumoniae and Pseudomonas aeruginosa .
  • Cancer Treatment : In vitro studies revealed that chalcone derivatives led to a significant reduction in tumor cell viability in various cancer types, indicating their potential as therapeutic agents .

Q & A

Basic: What are the recommended synthetic methods for preparing this compound, and how can reaction parameters be optimized?

A: The Claisen-Schmidt condensation is the primary method for synthesizing α,β-unsaturated ketones like this compound. Key steps include:

  • Reacting 3,5-dichloro-2-hydroxyacetophenone with pyridine-2-carboxaldehyde under basic conditions (e.g., NaOH/EtOH).
  • Optimizing temperature (60–80°C) and reaction time (6–12 hours) to maximize yield while minimizing side products like Z-isomers .
  • Purification via column chromatography using hexane:ethyl acetate gradients (3:1 to 1:1).

Table 1: Synthetic Conditions for Analogous Enones

PrecursorBase/SolventTemp (°C)Yield (%)Reference
2-HydroxyacetophenoneNaOH/EtOH7068
3-Bromophenyl ketoneKOH/MeOH6572

Basic: Which spectroscopic techniques are critical for confirming structural integrity?

A: A multi-technique approach is essential:

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm the E-configuration (vinyl proton coupling constant J=1216HzJ = 12–16 \, \text{Hz}) and hydroxyl/pyridinyl proton environments .
  • IR : Validate carbonyl (1660–1680 cm1^{-1}) and hydroxyl (3200–3400 cm1^{-1}) stretches.
  • HPLC-MS : Ensure purity (>95%) and molecular ion consistency .

Advanced: How can X-ray crystallography resolve stereochemical uncertainties?

A: Single-crystal X-ray diffraction provides definitive proof of configuration and intermolecular interactions:

  • Grow crystals via slow evaporation from DCM/hexane.
  • Refine data with SHELXL, focusing on torsion angles (e.g., C1-C2-C3-C4) to confirm E-geometry. For example, in similar compounds, torsion angles of 178–180° indicate planar enone systems .

Table 2: Key Crystallographic Metrics from Analogous Structures

CompoundSpace GroupTorsion Angle (°)R FactorReference
(E)-3-(Thienyl)enoneP1179.20.054
(E)-PyridinylenoneP21_1/c177.80.039

Advanced: What DFT methods are validated for studying electronic properties?

A: Use hybrid functionals (e.g., B3LYP/6-31G*) to model:

  • Electron distribution: The enone system shows charge transfer from the dichlorophenyl to pyridinyl group.
  • Tautomerism: Compare keto-enol stability via Gibbs free energy calculations .
  • Validate with UV-Vis spectroscopy; λmax_{\text{max}} shifts correlate with computational predictions .

Advanced: How to reconcile discrepancies between antimicrobial activity and computational docking?

A: Methodological frameworks include:

  • Multi-assay validation : Compare MIC (Minimum Inhibitory Concentration) data with agar diffusion results. For example, reported MIC = 32 µg/mL against S. aureus but weak docking affinity, suggesting off-target effects.
  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions over 100 ns to identify transient binding modes not captured in static docking .

Advanced: Which crystallographic metrics are critical for analyzing intermolecular interactions?

A: Focus on:

  • Hydrogen bonding : O–H···O/N distances (2.6–3.0 Å) and angles (150–170°) .
  • π-π stacking : Interplanar distances of 3.4–3.8 Å between pyridinyl and dichlorophenyl rings.
  • Torsion angles : Deviations >5° from planarity suggest steric strain or solvent effects .

Basic: How to design antimicrobial assays for this compound?

A: Key steps include:

  • Broth microdilution : Test concentrations from 2–128 µg/mL against Gram-positive/negative strains.
  • Control groups : Use ciprofloxacin (1–4 µg/mL) and solvent controls (DMSO <1% v/v) .
  • Time-kill assays : Monitor bactericidal effects over 24 hours.

Advanced: What strategies address contradictions in spectral vs. crystallographic data?

A:

  • Dynamic NMR : Resolve tautomerism by variable-temperature studies (e.g., keto-enol equilibrium shifts).
  • Hirshfeld surface analysis : Quantify intermolecular interactions from crystallography to explain solid-state vs. solution behavior discrepancies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.